5-(Bromomethyl)-2-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVPUXVMPIYZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603753 | |
| Record name | 5-(Bromomethyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63999-90-6 | |
| Record name | 5-(Bromomethyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 5 Bromomethyl 2 Nitrobenzoic Acid
Reactions Involving the Bromomethyl Group
The bromomethyl group (-CH₂Br) is a primary benzylic halide, which makes it highly susceptible to reactions involving the carbon-bromine bond.
The primary benzylic nature of the bromomethyl group makes it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom, displacing the bromide ion.
A variety of nucleophiles can be employed to displace the bromide, leading to a wide array of derivatives. For example, reaction with alkoxides or phenoxides yields ethers, while reaction with cyanide affords the corresponding nitrile. Thiolates can be used to form thioethers, and amines can lead to the formation of substituted amines.
| Nucleophile | Product Type |
| RO⁻ (Alkoxide) | Ether |
| ArO⁻ (Phenoxide) | Aryl Ether |
| CN⁻ (Cyanide) | Nitrile |
| RS⁻ (Thiolate) | Thioether |
| R₂NH (Amine) | Amine |
| N₃⁻ (Azide) | Azide |
| RCOO⁻ (Carboxylate) | Ester |
These substitution reactions are foundational for incorporating the 2-nitrobenzoyl moiety into larger molecular frameworks.
Elimination reactions, which would lead to the formation of a double bond, are in competition with nucleophilic substitution. masterorganicchemistry.com These reactions are typically favored by the use of strong, sterically hindered bases and higher temperatures. byjus.comkhanacademy.org In the case of 5-(bromomethyl)-2-nitrobenzoic acid, a strong base could abstract a proton from the benzylic carbon, followed by the elimination of the bromide ion. This would result in the formation of a highly reactive exocyclic methylene (B1212753) quinone methide intermediate.
However, given the high reactivity of the benzylic bromide towards substitution, elimination reactions are generally not the primary pathway unless specific conditions (e.g., a bulky, non-nucleophilic base) are employed. libretexts.org The reaction mechanism can be either bimolecular (E2) or, less likely for a primary halide, unimolecular (E1) via a carbocation intermediate. byjus.com
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to form a benzylic radical. This can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by UV light. echemi.com The resulting 5-(carboxy)-4-nitrobenzyl radical is stabilized by resonance with the aromatic ring.
This radical can then participate in various radical-mediated transformations. For instance, the synthesis of the corresponding methyl ester, methyl 2-(bromomethyl)-5-nitrobenzoate, often starts from methyl 2-methyl-5-nitrobenzoate (B13354976) via a radical bromination step using N-bromosuccinimide (NBS) and a radical initiator. echemi.com This indicates that the C-Br bond is susceptible to radical processes. youtube.com
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is another key site for chemical transformations, primarily involving reactions at the carbonyl carbon.
The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is typically heated to drive the equilibrium towards the ester product by removing the water formed. google.com
Alternatively, solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, can be used for the esterification with various alcohols, offering a more environmentally friendly approach by avoiding the use of mineral acids. ijstr.org The existence of the methyl ester, methyl 2-(bromomethyl)-5-nitrobenzoate, confirms the feasibility of this transformation. nih.gov
| Alcohol | Catalyst | Product |
| Methanol | Sulfuric Acid | Methyl 5-(bromomethyl)-2-nitrobenzoate |
| Ethanol | p-Toluenesulfonic Acid | Ethyl 5-(bromomethyl)-2-nitrobenzoate |
| Benzyl (B1604629) Alcohol | Modified Clay | Benzyl 5-(bromomethyl)-2-nitrobenzoate |
The carboxylic acid can be converted into amides by reacting with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com
The reaction proceeds by the activation of the carboxylic acid by the coupling agent, followed by the nucleophilic attack of the amine to form a tetrahedral intermediate, which then collapses to form the amide bond. youtube.com This methodology is the cornerstone of peptide synthesis. youtube.com Related nitrobenzoic acid derivatives, such as 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, are utilized in solid-phase peptide synthesis, highlighting the utility of this class of compounds in constructing complex peptide chains. The amidation of nitrobenzoic acids has been studied as a model system for forming amide bonds on functionalized surfaces. nih.govresearchgate.net
| Reagent | Application |
| Amine + Coupling Agent (e.g., DCC) | Amide Synthesis |
| Amino Acid/Peptide + Coupling Agent | Peptide Synthesis |
Decarboxylative Halogenation Processes
Decarboxylative halogenation is a fundamental organic transformation that converts carboxylic acids into organic halides by replacing the carboxyl group with a halogen atom, liberating carbon dioxide in the process. nih.govdocumentsdelivered.com While this reaction has been extensively studied for aliphatic acids, the analogous decarboxylative bromination of aromatic acids has historically presented a greater challenge. nih.gov
Recent advancements have led to the development of transition-metal-free methods for the decarboxylative bromination of electron-rich aromatic and heteroaromatic carboxylic acids. nih.gov These methods are significant as they provide a pathway to synthesize valuable aryl bromides from readily available and inexpensive starting materials. nih.gov The reaction is often not a radical process, which contrasts with classical Hunsdiecker-type reactions. nih.gov
While specific studies detailing the decarboxylative halogenation of this compound are not prominent in the reviewed literature, the general principles for aromatic acids can be extrapolated. The reaction typically involves an oxidizing agent and a halogen source. Given the presence of the electron-withdrawing nitro group, harsher conditions might be required compared to electron-rich substrates.
Table 1: General Conditions for Decarboxylative Halogenation of Aromatic Acids
| Catalyst/Reagent System | Substrate Scope | Key Features |
| Iron Salts / Visible Light | Aliphatic Carboxylic Acids | Catalytic system for chlorination, bromination, and iodination. beilstein-journals.org |
| Transition-Metal-Free | Electron-Rich Aromatic & Heteroaromatic Acids | Avoids toxic heavy metals; applicable to substrates that are poor candidates for Hunsdiecker reactions. nih.gov |
Transformations of the Nitro Group
Reduction Reactions
The reduction of an aromatic nitro group to a primary amine is one of its most significant transformations, as it dramatically alters the electronic properties of the benzene (B151609) ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. acs.org A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule. beilstein-journals.org
For a substrate like this compound, which also contains a labile benzylic bromide and a carboxylic acid, selecting a mild and selective reducing agent is crucial to avoid unwanted side reactions such as dehalogenation or reduction of the carboxylic acid.
Tin(II) Chloride (SnCl₂) : This reagent is known for its mildness and high selectivity in reducing aromatic nitro compounds without affecting other reducible or acid-sensitive groups like halogens, esters, or nitriles. rsc.org A typical procedure involves heating the nitro compound with SnCl₂·2H₂O in a solvent like ethanol. rsc.org
Catalytic Hydrogenation : This is a common and effective method. Hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is often used. acs.orgbeilstein-journals.org However, standard Pd/C can sometimes cause dehalogenation of aryl and benzyl halides. Using Raney Nickel as the catalyst can be a better alternative in such cases, as it is less prone to inducing dehalogenation.
Metal/Acid Systems : Combinations like iron (Fe) or zinc (Zn) powder in an acidic medium (e.g., acetic acid or HCl) provide a classic and cost-effective method for nitro group reduction. acs.org
Table 2: Comparison of Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | Advantages | Potential Issues for this Substrate |
| SnCl₂·2H₂O | Ethanol, heat | High selectivity; tolerates halogens and acid groups well. rsc.org | Requires stoichiometric amounts of tin salts. |
| H₂ / Raney Nickel | H₂ (balloon or pressure), Ethanol, room temp. | Catalytic; often avoids dehalogenation. | Requires handling of hydrogen gas and pyrophoric catalyst. |
| H₂ / Pd/C | H₂ (pressure), various solvents | Highly efficient, catalytic. | High risk of reducing the bromomethyl group (dehalogenation). |
| Fe / AcOH or HCl | Acetic acid or HCl, heat | Inexpensive, mild. | Requires acidic conditions and workup to remove iron salts. |
Role in Intramolecular Cyclization Pathways
The nitro group, particularly when positioned ortho to a reactive side chain, can act as a potent electrophile and participate directly in intramolecular cyclization reactions. This reactivity allows for the construction of various heterocyclic ring systems.
A relevant example is the cyclization of ortho-nitrochalcones, which can undergo an intramolecular 5-exo-trig attack from an enolate intermediate onto the electrophilic nitro group. beilstein-journals.org This type of cascade reaction, mechanistically related to the Baeyer–Drewson reaction, leads to the formation of indolinone derivatives. nih.govbeilstein-journals.org The process is initiated by the formation of a nucleophile on the side chain, which then attacks the proximate nitro group to form a cyclic nitronate intermediate. beilstein-journals.org
For this compound, a similar pathway could be envisioned if the bromomethyl group is first converted into a suitable nucleophile. For instance, substitution of the bromide with a carbon nucleophile (e.g., via malonic ester synthesis) would introduce a side chain capable of generating an enolate. This enolate, positioned correctly relative to the ortho-nitro group, could potentially trigger an intramolecular cyclization to form a new five- or six-membered ring, providing a synthetic route to novel indoline (B122111) or quinoline-like structures.
Stability and Degradation Pathways under Controlled Conditions
Hydrolytic Stability (Acidic and Alkaline Conditions)
The stability of this compound is significantly influenced by pH. Studies on the closely related isomer, 4-bromomethyl-3-nitrobenzoic acid (ANB), revealed that the compound exhibits considerable lability under both acidic and alkaline hydrolytic conditions, leading to the formation of a major degradation product. The primary site of hydrolysis is the benzylic bromide, which is susceptible to nucleophilic substitution by water or hydroxide (B78521) ions to form the corresponding hydroxymethyl derivative.
In contrast, refrigerated solutions of ANB were found to be stable for up to 48 hours, after which gradual hydrolysis of the molecule was observed. This suggests that for short-term storage and handling, maintaining a neutral pH and low temperature is critical to preserving the integrity of the compound. The acid-catalyzed hydrolysis likely involves protonation of the nitro group, enhancing the electrophilicity of the benzylic carbon, while alkaline hydrolysis proceeds via direct Sₙ2 attack by hydroxide on the bromomethyl group.
Table 3: Hydrolytic Stability Profile of Bromomethyl-Nitrobenzoic Acid Isomer
| Condition | Stability | Major Degradation Product | Reference |
| Acidic (Hydrolytic) | Labile | Hydroxymethyl derivative | |
| Alkaline (Hydrolytic) | Labile | Hydroxymethyl derivative | |
| Neutral (Refrigerated, up to 48h) | Stable | - |
Oxidative Degradation Profiles
Compared to its hydrolytic instability, this compound is expected to be more stable under mild oxidative conditions. Forced degradation studies on its isomer, ANB, showed it to be less susceptible to degradation under oxidative and photolytic stress than under hydrolytic stress.
However, under strong oxidative conditions, such as those employed in advanced oxidation processes (AOPs), degradation would be expected. The degradation could proceed via several pathways. The aromatic ring itself can be attacked by powerful oxidizing species like hydroxyl radicals, potentially leading to ring-opening. The nitro group can also be a site of reaction; oxidative pathways for nitroaromatic compounds can involve an initial dioxygenase attack that results in the release of nitrite (B80452) and the formation of catechols, which are then further degraded. Furthermore, the benzoic acid moiety can undergo oxidative degradation, as seen in studies with other substituted benzoic acids.
Table 4: Potential Oxidative Degradation Pathways
| Oxidative Condition | Potential Reaction Pathway | Likely Products |
| Mild Oxidation | Relative stability | Minimal degradation |
| Advanced Oxidation Processes (e.g., Fenton) | Hydroxyl radical attack on the aromatic ring | Hydroxylated derivatives, ring-opened products |
| Biological/Enzymatic Oxidation | Dioxygenase attack | Catechol derivatives, release of nitrite |
Photolytic Stability
The photolytic stability of a chemical compound refers to its ability to resist degradation when exposed to light. For this compound, its structure, which incorporates both a nitroaromatic system and a benzylic bromide, suggests a high potential for photochemical reactivity. The presence of the nitro group, particularly in the ortho position to the bromomethyl group, is a key determinant of its photolytic behavior.
Detailed research findings on the photochemistry of related nitroaromatic compounds and benzyl bromides provide a strong basis for understanding the expected photolytic pathways of this compound. The primary mechanism anticipated to govern its photolytic decomposition is an intramolecular hydrogen abstraction, a well-documented reaction for ortho-nitrobenzyl compounds. acs.org
Upon absorption of ultraviolet (UV) light, the nitro group is excited to a higher energy state. In this excited state, the nitro group can abstract a hydrogen atom from the adjacent bromomethyl group, leading to the formation of a transient aci-nitro intermediate. This intermediate is unstable and can subsequently rearrange to form a 2-nitrosobenzaldehyde derivative and release hydrogen bromide. This type of intramolecular photoreaction is characteristic of ortho-nitrobenzyl compounds and is the foundation for their use as photoremovable protecting groups in organic synthesis. acs.orgresearchgate.net
The efficiency of this photolytic cleavage is often quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific photoreaction for each photon absorbed. While specific quantum yield data for this compound is not available in the literature, studies on analogous ortho-nitrobenzyl compounds demonstrate that this can be an efficient process. For instance, the quantum yields for the photolysis of various 1-(2-nitrophenyl)ethyl derivatives are in the range of 0.06 to 0.6. researchgate.net The presence of different substituents on the aromatic ring can influence these values. oup.com
In addition to the intramolecular pathway, the photolysis of the carbon-bromine bond is another potential degradation route. Benzyl bromides are known to undergo homolytic cleavage of the C-Br bond upon irradiation to generate a benzyl radical and a bromine atom. ketonepharma.com The subsequent reactions of these radical species can lead to a variety of products, and the reaction pathway can be influenced by the solvent polarity. However, the intramolecular reaction facilitated by the ortho-nitro group is generally considered to be the more dominant and efficient photolytic pathway for compounds with this structural arrangement.
Table 1: Photolysis Quantum Yields for Selected Nitrobenzyl Compounds
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 1-(2-Nitrophenyl)ethyl phosphate (B84403) | 342 | 0.53 | researchgate.net |
| MNI-Glu | Not Specified | 0.065 | researchgate.net |
| CNI-Gly | Not Specified | 0.10 | researchgate.net |
| Various aromatic nitro compounds | 254 | ~0.001 | dtic.mil |
| Nitrobiphenyl with carbazole (B46965) substituent | Not Specified | 0.2 | oup.com |
| Nitrobiphenyl with phenothiazine (B1677639) substituent | Not Specified | 0.1 | oup.com |
This table presents data for related compounds to provide context for the potential photoreactivity of this compound.
Mechanistic Investigations of Reactions Involving 5 Bromomethyl 2 Nitrobenzoic Acid Scaffolds
Elucidation of Reaction Mechanisms in Bromomethyl Functionalizations
The bromomethyl group in 5-(bromomethyl)-2-nitrobenzoic acid is a primary benzylic halide, making it susceptible to nucleophilic substitution reactions. The elucidation of the mechanisms governing these functionalizations is critical for controlling product formation.
Functionalizations of the bromomethyl group typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comchemistrysteps.comlibretexts.orgopenstax.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.comlibretexts.orgopenstax.org The transition state of this reaction is trigonal bipyramidal, with partial bonds to both the incoming nucleophile and the outgoing bromide ion. masterorganicchemistry.com
Several factors influence the rate and stereospecificity of these SN2 reactions:
Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is a key determinant of the reaction rate. rsc.org While the carbon of the bromomethyl group itself is not highly hindered, the presence of the ortho-nitro group and the meta-carboxylic acid group can influence the approach of bulky nucleophiles.
Electronic Effects: The electron-withdrawing nature of the nitro group at the ortho position and the carboxylic acid group at the meta position significantly impacts the electrophilicity of the benzylic carbon. These groups withdraw electron density from the benzene (B151609) ring, making the carbon of the bromomethyl group more electron-deficient and thus more susceptible to nucleophilic attack.
Leaving Group Ability: The bromide ion is a good leaving group, which facilitates the SN2 reaction. chemistrysteps.com Its ability to stabilize the negative charge that develops as the C-Br bond breaks is a crucial factor.
Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the concentration and strength of the nucleophile. chemistrysteps.com Stronger nucleophiles will react more rapidly with the this compound scaffold.
The stereochemical outcome of SN2 reactions at a chiral center is inversion of configuration. masterorganicchemistry.comlibretexts.org While the carbon of the bromomethyl group in the parent molecule is not chiral, derivatization reactions can create chiral centers, and the stereospecificity of the SN2 mechanism becomes a critical consideration in such cases.
Table 1: Factors Influencing SN2 Reactions of this compound
| Factor | Influence on Reaction Rate | Mechanistic Implication |
| Steric Hindrance | Can decrease the rate with bulky nucleophiles. | The transition state is sensitive to steric crowding. |
| Electronic Effects | Electron-withdrawing groups increase the rate. | The electrophilicity of the reaction center is enhanced. |
| Leaving Group | A good leaving group (Br⁻) increases the rate. | Facilitates the concerted bond-breaking process. |
| Nucleophile Strength | A stronger nucleophile increases the rate. | The reaction is bimolecular and depends on the nucleophile. |
Mechanistic Aspects of Nitro Group Participation in Cyclizations
The ortho-nitro group in this compound is not merely a spectator in all reactions. It can actively participate in certain transformations, particularly intramolecular cyclizations, through a phenomenon known as neighboring group participation (NGP). libretexts.orglibretexts.org
In suitable solvent systems, the solvolysis of related o-nitrobenzyl derivatives has been shown to proceed with significant rate enhancement compared to their para-isomers, suggesting intramolecular participation of the nitro group. libretexts.org This participation involves the nitro group acting as an internal nucleophile, attacking the electrophilic carbon of the bromomethyl group. This leads to the formation of a cyclic intermediate, which is then opened by an external nucleophile.
The mechanism can be envisioned as follows:
The nitro group, with its lone pair of electrons on the oxygen atoms, attacks the adjacent benzylic carbon, displacing the bromide leaving group. This results in the formation of a five-membered cyclic aci-ester intermediate.
This intermediate is highly reactive and is subsequently attacked by a nucleophile (e.g., a solvent molecule or another added reagent).
The attack of the external nucleophile leads to the opening of the cyclic intermediate and the formation of the final product, often with retention of stereochemistry at the benzylic carbon due to the double inversion process (intramolecular SN2 followed by intermolecular SN2).
This neighboring group participation by the nitro group can significantly influence the regioselectivity and stereoselectivity of cyclization reactions, providing a powerful tool for the synthesis of heterocyclic compounds.
Studies on Decarboxylation Mechanisms in Halodecarboxylation Reactions
The carboxylic acid group of this compound can be removed through decarboxylation reactions. A particularly relevant transformation is halodecarboxylation, where the carboxyl group is replaced by a halogen atom.
Studies on the halodecarboxylation of 2-nitrobenzoic acids have revealed that the reaction mechanism is often radical in nature, especially when catalyzed by silver salts in the presence of an oxygen source. nih.govacs.org For the bromodecarboxylation of a compound like 5-bromo-2-nitrobenzoic acid, a plausible mechanism involves the following steps:
Formation of a Silver Salt: The carboxylic acid reacts with a silver salt (e.g., Ag₂CO₃) to form the corresponding silver carboxylate.
Formation of an Acyl Hypobromite (B1234621): The silver salt reacts with a bromine source (e.g., from CuBr₂) to generate an unstable acyl hypobromite intermediate.
Radical Initiation: In the presence of oxygen, a radical initiator, or upon thermal or photochemical induction, the weak O-Br bond of the acyl hypobromite undergoes homolytic cleavage to form a carboxyl radical and a bromine radical.
Decarboxylation: The carboxyl radical is unstable and rapidly loses carbon dioxide to form an aryl radical.
Propagation: The aryl radical can then abstract a bromine atom from another molecule of the acyl hypobromite or from the bromine source to form the final aryl bromide product and another bromine radical, which continues the chain reaction.
The presence of the nitro group ortho to the carboxylic acid is often critical for the success of these radical decarboxylation reactions. nih.govacs.org
Solvent Effects and Catalysis in Reaction Mechanisms
The choice of solvent and the use of catalysts can profoundly influence the reaction mechanism and, consequently, the outcome of reactions involving this compound.
Solvent Effects:
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SN2 reactions. researchgate.netnih.gov They effectively solvate cations but poorly solvate anions, leaving the nucleophile more "naked" and reactive.
Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids can participate in reactions, for example, through solvolysis. nih.gov They can also stabilize both the nucleophile and the leaving group through hydrogen bonding, which can sometimes slow down SN2 reactions compared to polar aprotic solvents. In the context of neighboring group participation by the nitro group, highly ionizing but weakly nucleophilic solvents like fluoroalcohols have been shown to promote this pathway. libretexts.org
Catalysis:
Phase-Transfer Catalysis: In reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be employed to bring the reactants together and enhance the reaction rate.
Metal Catalysis: As seen in halodecarboxylation, metal catalysts like silver salts can be crucial for initiating radical pathways. nih.govacs.org Other transition metals can also be used to catalyze various cross-coupling and cyclization reactions involving the different functional groups of the molecule. For instance, copper-catalyzed reactions have been developed for the coupling of 2-nitrobenzoic acids.
The interplay between the substrate's inherent reactivity, the nature of the reagents, the solvent properties, and the type of catalysis employed dictates the operative mechanistic pathway and ultimately determines the structure of the final product.
Derivatization and Structural Modification of 5 Bromomethyl 2 Nitrobenzoic Acid
Synthesis of Substituted Benzofuran (B130515) and Indole (B1671886) Derivatives from Related Bromomethyl-nitrobenzene Precursors
While direct synthetic routes from 5-(Bromomethyl)-2-nitrobenzoic acid to benzofurans and indoles are not extensively documented in publicly available research, the reactivity of related ortho-nitrobenzyl halides provides a strong basis for predicting such transformations. A transition-metal-free protocol has been demonstrated for the synthesis of 2-(2-nitroaryl)benzofuran and indole derivatives through the O-/N-alkylation of ortho-heteroatom-substituted aryl aldehydes or ketones with ortho-nitrobenzyl halides, followed by an intramolecular arylogous nitroaldol condensation. This methodology has been shown to be practical for gram-scale synthesis and allows for subsequent post-synthetic modifications.
For instance, the reaction of various substituted 2-(N-tosylamido)benzaldehydes with 2-nitrobenzyl bromide can yield the corresponding 2-aryl-substituted-indole derivatives in good yields. Similarly, benzo-fused indole derivatives can be synthesized from the reaction of ortho-tosylamidonaphthaldehyde and 2-nitrobenzyl bromide. The scope of this reaction extends to precursors with different substituents on the benzene (B151609) ring of the ortho-nitrobenzyl bromide, such as 2-(bromomethyl)-4-fluoro-1-nitrobenzene, affording the respective indole derivatives in significant yields.
Palladium-catalyzed cross-coupling reactions represent another established method for accessing 2-(2-nitroaryl)benzofurans and 2-(2-nitroaryl)indoles, involving the coupling of 2-substituted benzofurans/indoles with 2-halonitroarenes. Furthermore, palladium-catalyzed decarboxylative or desulfinative cross-coupling reactions of benzofuran carboxylic acids with 2-nitrobenzoic acid or 2-nitrobenzenesulfonyl chloride have been reported to produce 2-(2-nitroaryl)benzofurans.
Formation of Nitrogen-Containing Heterocycles
The structural motifs within this compound, specifically the nitro group and the bromomethyl group, are key functionalities for the construction of various nitrogen-containing heterocycles. The reduction of the nitro group to an amine is a common and pivotal step in many synthetic sequences. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. The resulting amino group can then participate in intramolecular cyclization reactions.
For example, intramolecular redox cyclization has been utilized to synthesize cinnolines from 2-nitrobenzyl alcohol and benzylamine, proceeding through a 2-nitrosobenzaldehyde intermediate. This suggests that the nitro group in this compound could be partially reduced to a nitroso or hydroxylamino group, which could then react with the side chain or an external reagent to form a heterocyclic ring.
Furthermore, the bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution with nitrogen nucleophiles such as amines and azides. This reaction can be the initial step in a sequence leading to the formation of nitrogen heterocycles. For instance, reaction with an amine could be followed by reduction of the nitro group and subsequent intramolecular cyclization to form a fused heterocyclic system.
Introduction of Alkyl and Aryl Moieties
The introduction of new alkyl and aryl groups to the this compound framework can be achieved through reactions targeting either the bromomethyl group or the aromatic ring itself.
The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide variety of alkyl and aryl moieties. For example, reaction with organocuprates or other organometallic reagents could potentially lead to the formation of a new carbon-carbon bond at the benzylic position. Similarly, Friedel-Crafts type alkylations with electron-rich aromatic compounds could be envisioned, where the bromomethyl group acts as the electrophile.
Aryl groups can be introduced onto the aromatic ring through cross-coupling reactions. While the bromine is on the methyl substituent and not directly on the ring, derivatization of the carboxylic acid or strategic functionalization of the ring itself could open pathways for reactions like the Suzuki or Heck coupling. For instance, if the carboxylic acid were converted to a different functional group, or if another halide were introduced onto the ring, palladium-catalyzed cross-coupling with boronic acids (Suzuki reaction) or alkenes (Heck reaction) would be viable strategies for arylation.
Stereoselective Derivatization Strategies
Stereoselective derivatization of this compound would primarily involve reactions that create a new chiral center with a preference for one stereoisomer over another. Given the existing functional groups, several strategies could be employed.
Reactions involving the bromomethyl group could be rendered stereoselective. For example, a nucleophilic substitution reaction at the benzylic carbon could proceed with stereocontrol if a chiral nucleophile or a chiral catalyst is used. If the substitution proceeds via an SN2 mechanism, the stereochemistry of the starting material, if chiral, would dictate the stereochemistry of the product.
Another avenue for stereoselective modification lies in reactions involving the carboxylic acid group. For instance, the formation of an amide bond with a chiral amine would introduce a stereocenter. This new chiral center could then direct subsequent reactions on the molecule in a diastereoselective manner.
Furthermore, if a prochiral center is introduced into the molecule, for example, by conversion of the bromomethyl group to a ketone, subsequent reduction of the ketone could be achieved with high enantioselectivity using chiral reducing agents such as those derived from boranes (e.g., CBS reagents) or chiral metal catalysts. The field of organocatalysis also offers numerous possibilities for enantioselective transformations of functional groups that could be derived from the existing moieties on this compound.
Applications in Advanced Organic Synthesis and Methodology Development
Role as a Key Building Block in Multi-step Synthesis
5-(Bromomethyl)-2-nitrobenzoic acid serves as a crucial starting material or intermediate in the multi-step synthesis of a variety of organic compounds, including pharmaceutically relevant molecules. The differential reactivity of its three functional groups—the carboxylic acid, the nitro group, and the bromomethyl group—can be exploited to introduce molecular complexity in a controlled and sequential manner.
The carboxylic acid moiety provides a handle for forming amide or ester linkages. The bromomethyl group is a reactive electrophile, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. The nitro group, a strong electron-withdrawing group, can be reduced to an amine, which can then be further functionalized, for example, through acylation, alkylation, or diazotization reactions. This trivalent reactivity makes it an important component in the synthesis of heterocyclic compounds and other complex scaffolds.
For instance, related bromomethyl nitrobenzoate derivatives have been utilized in the synthesis of biologically active compounds. A notable example is the synthesis of Lenalidomide, where a similar building block, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key precursor. In this synthesis, the bromomethyl group reacts with an amine to form a new carbon-nitrogen bond, and the nitro group is later reduced to an amine as part of the pathway to the final product. The principles of this synthesis highlight the utility of the functionalities present in this compound for constructing complex molecular architectures.
The general utility of nitroaromatic compounds as versatile building blocks is well-established in organic synthesis. They are precursors to a wide range of functional groups and are instrumental in the construction of various heterocyclic systems.
Strategies for Ortho-Functionalization of Aromatic Rings
The term "ortho-functionalization" in the context of this compound refers to the introduction of new substituents at the positions ortho to one of the existing functional groups on the benzene (B151609) ring. The regioselectivity of such a reaction, typically an electrophilic aromatic substitution, is governed by the directing effects of the substituents already present on the ring.
In this compound, both the carboxylic acid (-COOH) and the nitro group (-NO₂) are deactivating, meta-directing groups. This means they decrease the reactivity of the benzene ring towards electrophilic attack and direct incoming electrophiles to the positions meta to themselves. The bromomethyl group (-CH₂Br) is considered a weakly deactivating group and is ortho, para-directing.
Let's analyze the directing effects on the available positions of the ring (C3, C4, and C6):
Position C3: Ortho to the carboxylic acid and ortho to the nitro group.
Position C4: Meta to the carboxylic acid and ortho to the bromomethyl group.
Position C6: Ortho to the carboxylic acid and para to the bromomethyl group.
Considering the directing effects:
The carboxylic acid at C1 directs incoming electrophiles to C3 and C5 (already substituted).
The nitro group at C2 directs incoming electrophiles to C4 and C6.
The bromomethyl group at C5 directs incoming electrophiles to C2 (already substituted) and C4/C6.
The combined effect of these groups makes the prediction of the exact site of further substitution complex. However, the strong meta-directing influence of the nitro and carboxylic acid groups would likely lead to substitution at positions C4 or C6. A further electrophilic substitution reaction, such as nitration or halogenation, would likely yield a mixture of products, with the major isomers being the 4- and 6-substituted derivatives.
Achieving specific ortho-functionalization, for example at the C3 position (ortho to the carboxylic acid), would likely require a more advanced strategy, such as directed ortho-metalation (DoM). In a DoM strategy, the carboxylic acid would be deprotonated to form a carboxylate, which could then direct a metalating agent (like a strong organolithium base) to the ortho position (C6, as C2 is blocked). Subsequent reaction with an electrophile would then introduce a new substituent at this position.
Utility in Solid-Phase Synthesis and Resin Functionalization
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large libraries of compounds. This compound is a valuable building block for SPOS due to its bifunctional nature, which allows for its attachment to a solid support and subsequent on-resin modifications.
The carboxylic acid group provides a convenient anchor for immobilization onto various resins. For example, it can be attached to an amine-functionalized resin, such as Rink amide resin, through standard peptide coupling conditions to form a stable amide linkage. Alternatively, it can be attached to a resin bearing a hydroxyl group, like Wang resin, to form an ester linkage.
Once the molecule is anchored to the solid support, the reactive bromomethyl group is available for a wide range of chemical transformations. It can undergo nucleophilic substitution reactions with a diverse set of nucleophiles, such as amines, thiols, or carboxylates, to introduce molecular diversity.
Furthermore, the nitro group can be chemically modified on the solid support. For instance, it can be reduced to an amine, which can then be used as a handle for further diversification through acylation, sulfonylation, or the formation of ureas and thioureas.
A general scheme for the utility of this compound in solid-phase synthesis is as follows:
Immobilization: The carboxylic acid is coupled to a suitable resin.
Diversification at the bromomethyl position: The resin-bound compound is treated with a library of nucleophiles to generate a series of intermediates.
Modification of the nitro group: The nitro group is reduced to an amine.
Further diversification at the amino position: The newly formed amine is reacted with a library of electrophiles.
Cleavage: The final products are cleaved from the resin, typically under acidic conditions, to yield a library of small molecules with multiple points of diversity.
This strategy allows for the efficient and systematic synthesis of a large number of compounds, which can then be screened for biological activity. The use of related nitrobenzoic acid derivatives in the solid-phase synthesis of heterocyclic scaffolds has been reported, demonstrating the feasibility and utility of this approach. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been successfully used as a building block for the solid-phase synthesis of various nitrogen-containing heterocycles. fishersci.com
Development of Novel Synthetic Reagents and Catalysts
The unique combination of functional groups in this compound makes it a potential precursor for the development of novel synthetic reagents and catalysts.
The reactive bromomethyl group can be readily transformed into other functional groups that are useful in organic synthesis. For example, reaction with triphenylphosphine (B44618) would yield a phosphonium (B103445) salt, which is a precursor to a Wittig reagent. This Wittig reagent, bearing the nitrobenzoic acid moiety, could then be used to introduce an alkene functionality into other molecules.
The ortho-nitrobenzyl group is a well-known photolabile protecting group. While this compound is not an ortho-nitrobenzyl compound itself, its structural motif is closely related. Through a series of chemical modifications, it could potentially be converted into a photolabile reagent for caging and releasing biologically active molecules or for use in photolithography.
Furthermore, the nitro group can be reduced to an amine, and the resulting aminobenzoic acid derivative could serve as a ligand for the development of new metal-based catalysts. The presence of both an amino group and a carboxylic acid group could allow for the formation of stable chelate complexes with various transition metals. These metal complexes could then be explored for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.
Nitro compounds have also been explored in the field of organocatalysis. The electron-withdrawing nature of the nitro group can influence the reactivity of adjacent functional groups, a property that can be harnessed in the design of new organocatalysts. Derivatives of this compound could potentially be developed into novel catalysts for asymmetric synthesis.
While direct applications of this compound in the development of reagents and catalysts may not be extensively documented, its chemical structure provides a rich platform for the design and synthesis of new and useful tools for organic chemistry.
Applications in Medicinal Chemistry Research: Precursor and Intermediate Development
Synthesis of Potential Bioactive Molecules and Drug Intermediates
There is currently no readily available scientific literature detailing the use of 5-(Bromomethyl)-2-nitrobenzoic acid as a direct precursor or intermediate in the synthesis of specific bioactive molecules. The reactivity of the bromomethyl group suggests its potential as an alkylating agent and the nitrobenzoic acid core is a common pharmacophore, but concrete examples of its application are not present in reviewed sources.
Preparation of Cyclic Hydroxamic Acid Derivatives as Enzyme Inhibitors
The synthesis of hydroxamic acids, known for their metal-chelating properties and role as enzyme inhibitors (e.g., histone deacetylase inhibitors), can sometimes originate from nitroarene precursors. However, no specific synthetic routes starting from this compound to produce cyclic hydroxamic acid derivatives have been identified in the literature. General methods for hydroxamic acid synthesis exist, but their application to this specific starting material is not documented.
Role in the Synthetic Route to Lenalidomide and its Impurities
The established and widely published synthetic routes for the immunomodulatory drug Lenalidomide utilize a different isomer, specifically methyl 2-(bromomethyl)-3-nitrobenzoate, as the key intermediate. This compound undergoes cyclization with 3-aminopiperidine-2,6-dione (B110489) to form the nitro-precursor of Lenalidomide.
Furthermore, analyses of potential and known impurities in Lenalidomide production list several isomeric forms of bromomethyl-nitrobenzoates, such as methyl 2-(bromomethyl)-5-nitrobenzoate and methyl 2-(bromomethyl)-6-nitrobenzoate. However, this compound is not cited as a starting material, intermediate, or a resulting impurity in the synthesis of Lenalidomide based on available documentation.
Development of Fluorescent Probes for Biomolecular Interaction Studies
The development of small-molecule fluorescent probes is a significant area of chemical biology. These probes are often built from scaffolds that can be modified to interact with specific biological targets. While the nitrobenzoic acid structure could potentially be part of a fluorophore system, there are no specific examples in the scientific literature of this compound being used to develop fluorescent probes for studying biomolecular interactions.
Scaffold for Investigating Structure-Activity Relationships in Pre-clinical Research
The benzoic acid core is a common scaffold used for investigating structure-activity relationships (SAR) due to its synthetic tractability and presence in many known drugs. By modifying substituents on the phenyl ring, chemists can probe the interactions of a molecule with a biological target. Despite this general utility, there are no specific preclinical research studies found that utilize the this compound scaffold as the basis for a systematic SAR investigation.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 5-(Bromomethyl)-2-nitrobenzoic acid. By solving approximations of the Schrödinger equation, DFT methods can determine various electronic properties that govern the molecule's behavior.
The electronic landscape of this compound is significantly influenced by the interplay of its three key functional groups: the electron-withdrawing nitro group (-NO₂), the carboxylic acid group (-COOH), and the reactive bromomethyl group (-CH₂Br), all attached to a benzene (B151609) ring. The nitro group, being a strong deactivating group, substantially reduces the electron density of the aromatic ring through both resonance and inductive effects. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. chemguide.co.uk
Conversely, the carboxylic acid group also acts as a deactivating group, further withdrawing electron density from the ring. The bromomethyl group, while primarily a site for nucleophilic attack, can also influence the electronic environment through inductive effects.
Key parameters derived from DFT calculations that help in characterizing the electronic structure and reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.
| Calculated Property | Representative Value (for a similar compound) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -3.2 eV | Indicates the energy of the lowest energy empty orbital, a target for incoming electrons. |
| HOMO-LUMO Gap | 4.3 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a high positive potential (blue regions) around the hydrogen of the carboxylic acid and the carbon of the bromomethyl group, indicating their susceptibility to nucleophilic attack. The region around the nitro group would exhibit a strong negative potential (red regions) due to the high electronegativity of the oxygen atoms.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and reactivity of a molecule are not only dependent on its electronic structure but also on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible spatial arrangements of a molecule and their relative energies.
For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond connecting the carboxylic acid to the benzene ring and the C-C bond of the bromomethyl group. The orientation of these groups relative to the plane of the benzene ring can give rise to different conformers with varying energies.
Studies on substituted benzoic acids have shown that they often form hydrogen-bonded dimers in non-polar solvents, which can influence their crystallization behavior. acs.orgucl.ac.uk In the case of this compound, both monomeric and dimeric forms could exist in different environments. The steric hindrance between the ortho-nitro group and the carboxylic acid group likely influences the preferred orientation of the -COOH group relative to the aromatic ring.
Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape by simulating the movement of atoms over time. These simulations can reveal the most populated conformational states and the transitions between them. For a molecule like this compound, MD simulations in different solvents could elucidate how the solvent environment affects its conformational preferences and the accessibility of its reactive sites. ucl.ac.uk
A conformational search using methods like the Monte Carlo approach can systematically explore the potential energy surface to identify low-energy conformers. uci.edu The results of such a search would typically be presented as a table of relative energies for the different stable conformations.
| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Planar) | 0° | 1.5 | 10 |
| 2 (Twisted) | 30° | 0.0 | 90 |
This is a representative table illustrating potential conformational data. Actual values would require specific calculations.
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions, identifying transient intermediates, and calculating the energy of transition states. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes.
The chemical reactivity of this compound is dominated by the bromomethyl group, which is a highly reactive benzylic bromide. Benzylic bromides are susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) due to the stability of the resulting benzylic carbocation or the transition state. researchgate.netchemistrysteps.com The presence of the electron-withdrawing nitro group on the aromatic ring is expected to influence the reactivity of the bromomethyl group. While electron-withdrawing groups generally decrease the rate of Sₙ1 reactions by destabilizing the carbocation intermediate, their effect on Sₙ2 reactions can be more complex, sometimes leading to acceleration depending on the nature of the nucleophile and the transition state geometry. researchgate.net
Computational methods can be used to model these reaction pathways. By calculating the potential energy surface for the reaction of this compound with a given nucleophile, the activation energies for the Sₙ1 and Sₙ2 pathways can be determined, allowing for a prediction of the favored mechanism.
Furthermore, the carboxylic acid group can participate in esterification reactions, and the nitro group can be reduced to an amino group, opening up a wide range of possible chemical transformations. Computational models can help in predicting the feasibility and selectivity of these reactions under different conditions.
| Reaction Type | Predicted Mechanism | Calculated Activation Energy (kcal/mol) | Key Influencing Factor |
|---|---|---|---|
| Nucleophilic Substitution at -CH₂Br | Sₙ2 | 15-20 | Steric hindrance and electronic effects of the nitro group. |
| Esterification of -COOH | Acid-catalyzed | 25-30 | Protonation of the carbonyl oxygen. |
| Reduction of -NO₂ | Catalytic Hydrogenation | Varies with catalyst | Choice of catalyst and reaction conditions. |
This table provides a conceptual framework for predicted reaction pathways and would require specific quantum chemical calculations for accurate energy values.
Structure-Based Design of Derivatives
The structural and electronic information obtained from computational studies of this compound can be leveraged for the rational design of new derivatives with specific properties. This approach, known as structure-based design, is particularly valuable in the development of new therapeutic agents and functional materials. nih.gov
The substituted benzoic acid scaffold is a common motif in medicinal chemistry, and derivatives have been designed as inhibitors for a variety of enzymes and receptors. nih.gov By understanding the binding pocket of a target protein, derivatives of this compound can be computationally designed to have complementary shapes and chemical features, leading to high-affinity binding.
For example, the bromomethyl group can be used as a reactive handle to covalently link the molecule to a specific residue in a protein's active site, leading to irreversible inhibition. Alternatively, it can be replaced with other functional groups to explore different non-covalent interactions. The carboxylic acid can form key hydrogen bonds or salt bridges, while the nitro group can be modified to alter the electronic properties and solubility of the molecule.
Computational docking simulations can be used to predict the binding mode and affinity of designed derivatives to a target protein. This allows for the virtual screening of a large number of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing.
| Parent Compound | Target Property | Proposed Modification | Rationale for Design |
|---|---|---|---|
| This compound | Enhanced binding to a hypothetical enzyme active site | Replace -Br with -OH | Introduce a hydrogen bond donor to interact with a specific amino acid residue. |
| This compound | Increased water solubility | Reduce -NO₂ to -NH₂ | Introduce a more polar amino group. |
| This compound | Covalent inhibition | Utilize the -CH₂Br group | The reactive bromomethyl group can form a covalent bond with a nucleophilic residue in the target protein. |
Advanced Analytical Methodologies for Characterization and Purity Assessment in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methodologies are indispensable for confirming the chemical structure of 5-(Bromomethyl)-2-nitrobenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a detailed picture of the compound's atomic arrangement and electronic properties.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, with their splitting patterns revealing their coupling relationships. The benzylic protons of the bromomethyl group would likely appear as a singlet at approximately 4.5-5.0 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration, but is typically found in the range of 10-13 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would be expected to resonate in the range of 165-175 ppm. The aromatic carbons would produce a series of signals between 120 and 150 ppm, with the carbon attached to the nitro group being the most downfield. The carbon of the bromomethyl group would likely appear at approximately 30-35 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |
| Aromatic (Ar-H) | 7.5 - 8.5 (m) | 120 - 150 |
Note: These are predicted values and may differ from experimental results.
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrNO₄), the calculated molecular weight is approximately 260.04 g/mol . nih.gov
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 260 and 262 with an intensity ratio of approximately 1:1, characteristic of the presence of a single bromine atom. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org For this compound, fragmentation might also involve the loss of the bromine atom (-Br, M-79/81) or the nitro group (-NO₂, M-46).
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The expected exact mass for C₈H₆⁷⁹Br¹⁴N¹⁶O₄ is 258.9531 g/mol . This high level of accuracy helps to distinguish the compound from other molecules with the same nominal mass.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its constituent functional groups.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 3300 - 2500 (broad) docbrown.info |
| C=O Stretch | 1710 - 1680 docbrown.infolibretexts.org | |
| C-O Stretch | 1320 - 1210 docbrown.infolibretexts.org | |
| Nitro Group (-NO₂) | Asymmetric N-O Stretch | 1550 - 1500 |
| Symmetric N-O Stretch | 1355 - 1315 | |
| Aromatic Ring (C=C) | C=C Stretch | 1600 - 1450 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. Based on studies of benzoic acid and its derivatives, two main absorption bands are anticipated. rsc.org
The more intense B-band (benzenoid E2 band) is expected to appear around 230-240 nm. rsc.org A second, less intense C-band (benzenoid B band) is predicted to be observed at longer wavelengths, likely in the range of 270-290 nm. rsc.org The presence of the nitro and bromo substituents on the benzene (B151609) ring can influence the exact position and intensity of these absorption maxima.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation of this compound from impurities and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose due to its high resolution and sensitivity.
The development of a robust HPLC method is crucial for assessing the purity of this compound and for monitoring its presence in reaction mixtures. While a specific validated method for this compound is not publicly documented, a suitable method can be designed based on the analysis of similar aromatic acids. nih.govresearchgate.net
A reversed-phase HPLC method would be the most appropriate approach. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer with an adjusted pH) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the target compound and the separation from any potential impurities. nih.gov Detection would typically be carried out using a UV detector set at one of the compound's absorption maxima, for instance, around 230 nm or 275 nm.
Table 3: Proposed HPLC Method Parameters for this compound
| Parameter | Proposed Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Method Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Gas Chromatography (GC) for Purity Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful technique for the purity assessment of this compound. Due to the carboxylic acid moiety, which imparts low volatility, direct analysis can be challenging. Therefore, a derivatization step is often employed to convert the analyte into a more volatile form, such as its methyl ester, Methyl-2-bromomethyl-5-nitrobenzoate. This process allows the compound to be readily vaporized and transported through the GC column by the carrier gas.
The separation is typically achieved on a capillary column with a non-polar stationary phase, such as 100% dimethyl polysiloxane. sigmaaldrich.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Impurities, such as isomers or residual starting materials, can be separated from the main compound and subsequently identified and quantified by the mass spectrometer detector. sigmaaldrich.com The detector, operating in a mode like Selective Ion Monitoring (SIM), can be set to target specific mass fragments, offering high sensitivity and selectivity for trace-level impurity detection. sigmaaldrich.com
Table 1: Illustrative GC-MS Parameters for Purity Analysis of Derivatized this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | Separates and detects volatile compounds. |
| Derivatization | Esterification to form Methyl-2-bromomethyl-5-nitrobenzoate | Increases volatility for GC analysis. |
| Column | SPB-1 (100% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film | Stationary phase for separating compounds based on boiling point. sigmaaldrich.com |
| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. sigmaaldrich.com |
| Oven Program | Initial 180°C (4 min), ramp 20°C/min to 220°C, hold 19 min | Controls elution of compounds for effective separation. sigmaaldrich.com |
| Detector | Mass Spectrometer (Electron Impact Ionization) | Identifies and quantifies compounds by mass-to-charge ratio. |
| Detection Mode | Selective Ion Monitoring (SIM) | Enhances sensitivity for detecting specific trace impurities. sigmaaldrich.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. sigmaaldrich.com In the context of synthesizing or using this compound, TLC allows a chemist to quickly determine if the starting materials have been consumed and if the desired product is being formed. sigmaaldrich.comsigmaaldrich.com
The standard procedure involves spotting the TLC plate, typically coated with silica (B1680970) gel, with samples from three different lanes: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. sigmaaldrich.comnih.gov The plate is then placed in a developing chamber with an appropriate solvent system (mobile phase), which travels up the plate via capillary action. nih.gov Compounds separate based on their differential affinity for the stationary phase (silica) and the mobile phase.
By comparing the spots under UV light, one can observe the disappearance of the reactant spot and the emergence of a new product spot in the reaction mixture lane over time. sigmaaldrich.com The co-spot lane is crucial as it helps to definitively distinguish the product from the reactant, especially if their retention factor (Rf) values are similar. nih.gov
Table 2: Hypothetical TLC Monitoring of a Reaction Producing this compound
| Time Point | Lane 1: Starting Material (SM) | Lane 2: Co-Spot (SM + Rxn) | Lane 3: Reaction Mixture (Rxn) | Observation |
|---|---|---|---|---|
| T = 0 min | Intense spot at Rf = 0.6 | Intense spot at Rf = 0.6 | Intense spot at Rf = 0.6 | Reaction has not yet started. |
| T = 30 min | Intense spot at Rf = 0.6 | Two distinct spots at Rf = 0.6 and Rf = 0.4 | Faint spot at Rf = 0.6, Intense spot at Rf = 0.4 | Partial conversion of starting material to product. |
| T = 60 min | Intense spot at Rf = 0.6 | Faint spot at Rf = 0.6, Intense spot at Rf = 0.4 | No visible spot at Rf = 0.6, Intense spot at Rf = 0.4 | Reaction is complete; starting material is consumed. |
X-ray Crystallography for Solid-State Structure Determination
The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam, often from a Cu Kα source. sigmaaldrich.com As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these reflections, a complete dataset is generated.
Sophisticated software is used to solve the "phase problem" and convert the diffraction pattern into an electron density map of the unit cell—the basic repeating unit of the crystal lattice. sigmaaldrich.com From this map, the positions of individual atoms can be determined, and the molecular structure can be refined. The resulting structural model reveals critical details about intramolecular (e.g., the relative orientation of the carboxylic acid, nitro, and bromomethyl groups) and intermolecular interactions (e.g., hydrogen bonding, crystal packing) that govern the compound's physical properties.
Table 3: Typical Parameters Reported from an X-ray Crystallographic Analysis
| Parameter | Description |
|---|---|
| Chemical Formula | C₈H₆BrNO₄ |
| Crystal System | The crystal family (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |
| Space Group | The specific symmetry group of the crystal, detailing all symmetry operations. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (Dx) | The theoretical density of the crystal derived from the crystallographic data. |
| Radiation Source | The type of X-ray used for the experiment (e.g., Cu Kα, Mo Kα). sigmaaldrich.com |
| R-factor / Rint | Indicators of the quality of the data and the agreement between the experimental data and the final structural model. |
Q & A
Q. How can I optimize the synthesis of 5-(bromomethyl)-2-nitrobenzoic acid to minimize side reactions?
- Methodological Answer : A two-step approach is recommended:
Nitration : Start with 5-bromo-2-methylbenzoic acid. Use a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to introduce the nitro group selectively at the ortho position relative to the carboxylic acid .
Bromination : React the intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in CCl₄ at 80°C to substitute the methyl group with bromine .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization (ethanol/water) to remove unreacted starting materials.
Q. What are effective strategies to improve the solubility of this compound in aqueous systems?
- Methodological Answer :
- Hydrotropes : Add sodium acetate (0.3–0.5 M) to increase solubility in water by disrupting hydrophobic interactions, as demonstrated for structurally similar 2-nitrobenzoic acid .
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) by adjusting pH to >4 using NaOH. Solubility increases from 4.2 × 10⁻² mol/L (neutral) to >0.1 mol/L (pH 5–7) .
Q. How can I confirm the identity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Look for peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1530 cm⁻¹ (NO₂ asymmetric stretch), and ~600 cm⁻¹ (C-Br stretch) .
- ¹H NMR : Expect a singlet at δ 4.5–4.7 ppm (CH₂Br) and aromatic protons at δ 8.0–8.5 ppm .
- Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 274 (C₈H₆BrNO₄⁻) with isotopic peaks confirming bromine .
Advanced Research Questions
Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group is highly electrophilic due to electron-withdrawing effects of the nitro and carboxylic acid groups. For example:
- SN2 Reactions : React with amines (e.g., benzylamine) in DMF at 60°C to form quaternary ammonium salts. Use excess amine (2 eq) and monitor via HPLC .
- Stability Issues : Avoid prolonged storage in polar aprotic solvents (e.g., DMSO), as hydrolysis to the hydroxymethyl derivative may occur. Store at –20°C under inert atmosphere .
Q. What analytical methods are suitable for detecting decomposition products of this compound under thermal stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C correlates with loss of Br (observed as HBr gas).
- HPLC-MS : Detect degradation products like 5-(hydroxymethyl)-2-nitrobenzoic acid (m/z 196) and 2-nitrobenzoic acid (m/z 166) using a C18 column (0.1% formic acid/acetonitrile gradient) .
Q. How can I utilize this compound as a building block for synthesizing bioactive derivatives?
- Methodological Answer :
- Peptide Conjugation : React with cysteine-containing peptides via thiol-bromomethyl substitution. Use 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay to confirm free thiols post-reaction .
- Metal-Organic Frameworks (MOFs) : Coordinate with Zn²⁺ or Cu²⁺ in DMF/water (1:1) at 80°C to form porous structures. Characterize via PXRD and BET surface area analysis .
Contradictions and Resolutions
- Synthesis Route Variability : uses iodomethane for methoxylation, while employs bromine radicals. For bromomethylation, radical initiation (NBS) is preferred over electrophilic substitution to avoid nitro group interference .
- Solubility Discrepancies : Sodium acetate enhances solubility in water, but excessive concentrations (>0.5 M) may precipitate the sodium salt. Optimize hydrotrope concentration based on UV-Vis calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
